molecular formula C10H12N4O B13663241 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole

5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13663241
M. Wt: 204.23 g/mol
InChI Key: IMTTZXWSYYZXTD-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzohydrazide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,4-triazole: Lacks the methoxy-methylphenyl substituent, resulting in different chemical properties and applications.

    3-(3-Methoxy-4-methylphenyl)-1H-1,2,4-triazole:

    5-Amino-3-phenyl-1H-1,2,4-triazole: Similar structure but without the methoxy and methyl groups, leading to variations in biological activity.

Uniqueness

The presence of both the amino group and the methoxy-methylphenyl substituent in 5-Amino-3-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazole makes it unique

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(3-methoxy-4-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-6-3-4-7(5-8(6)15-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)

InChI Key

IMTTZXWSYYZXTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NN2)N)OC

Origin of Product

United States

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